Comparative In Vivo Efficacy: MSC vs. Selenomethionine in Human Prostate Cancer Xenografts
In a direct comparative study using human prostate cancer xenografts (DU145) in athymic nude mice, both Se-methylselenocysteine (MSeC) and methylseleninic acid (MSeA) demonstrated superior dose-dependent tumor growth inhibition compared to selenomethionine (SeMet) and selenite [1]. The study established that MSC's in vivo anti-tumor activity is quantifiably greater than that of SeMet, a key comparator that failed to show efficacy in the SELECT clinical trial [1].
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | MSeC exerted a dose-dependent inhibition of DU145 xenograft growth. |
| Comparator Or Baseline | Selenomethionine (SeMet) and selenite |
| Quantified Difference | MSeC was more potent than SeMet and selenite in spite of less tumor Se retention. |
| Conditions | DU145 and PC-3 human prostate cancer xenografts in athymic nude mice; daily single oral dose regimen. |
Why This Matters
This direct in vivo comparison against the clinically unsuccessful SeMet provides a critical scientific justification for selecting MSC in translational oncology research focused on overcoming the limitations identified in the SELECT trial.
- [1] Li, G. X., Lee, H. J., Wang, Z., Hu, H., Liao, D. J., Watts, J. C., Combs, G. F., & Lü, J. (2008). Superior in vivo inhibitory efficacy of methylseleninic acid against human prostate cancer over selenomethionine or selenite. Carcinogenesis, 29(5), 1005–1012. View Source
